The synthesis of orazipone involves several critical steps:
The molecular structure of orazipone can be represented by its canonical SMILES notation: CC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C
. This notation indicates that orazipone features a pentane backbone with two ketone functional groups and a sulfonyl group attached to a benzylidene moiety.
Orazipone participates in various chemical reactions, including:
Orazipone exhibits its biological effects primarily through modulation of sulfhydryl groups on proteins, influencing various cellular signaling pathways:
Orazipone has diverse applications across several scientific fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3